molecular formula C9H6F3NO B13930030 5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile

5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13930030
M. Wt: 201.14 g/mol
InChI Key: JRNCEGUPAXVIOT-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzonitrile core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 5-(Carboxymethyl)-2-(trifluoromethyl)benzonitrile.

    Reduction: 5-(Hydroxymethyl)-2-(trifluoromethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a trifluoromethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H6F3NO

Molecular Weight

201.14 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8-2-1-6(5-14)3-7(8)4-13/h1-3,14H,5H2

InChI Key

JRNCEGUPAXVIOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)C#N)C(F)(F)F

Origin of Product

United States

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